molecular formula C8H12BrN3O2S B2832523 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide CAS No. 1946812-42-5

3-Bromo-1-cyclopentylpyrazole-4-sulfonamide

Katalognummer B2832523
CAS-Nummer: 1946812-42-5
Molekulargewicht: 294.17
InChI-Schlüssel: ZIDSPJFNOAMDJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-cyclopentylpyrazole-4-sulfonamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a receptor protein that is found in the peripheral and central nervous system and is involved in the sensation of pain, heat, and inflammation. BCTC has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of chronic pain and other related conditions.

Wirkmechanismus

3-Bromo-1-cyclopentylpyrazole-4-sulfonamide works by binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acidic pH. This blockade of TRPV1 activation leads to a reduction in pain and inflammation, making 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide a potential therapeutic agent for the treatment of chronic pain conditions.
Biochemical and Physiological Effects:
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a selective effect on TRPV1, leading to a reduction in pain and inflammation without affecting other sensory modalities. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has also been shown to have a good safety profile, with no significant toxicity or adverse effects reported in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is its high selectivity for TRPV1, which allows for targeted inhibition of pain and inflammation without affecting other sensory modalities. However, 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide's complex synthesis method and limited availability can be a limitation for lab experiments.

Zukünftige Richtungen

There are several potential future directions for the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide in scientific research. One possible direction is the development of new analogs of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide with improved potency and selectivity for TRPV1. Another direction is the investigation of the role of TRPV1 in other physiological and pathological conditions, such as cancer and diabetes. Additionally, the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide as a tool to study the role of TRPV1 in pain and inflammation signaling pathways could lead to the development of new therapeutic targets for the treatment of chronic pain conditions.

Synthesemethoden

The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide involves the reaction of cyclopentylmagnesium bromide with pyrazole-4-sulfonyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been extensively studied in scientific research for its potential use as a selective TRPV1 antagonist. TRPV1 is involved in the sensation of pain, heat, and inflammation, and its overexpression has been linked to chronic pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of these conditions.

Eigenschaften

IUPAC Name

3-bromo-1-cyclopentylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2S/c9-8-7(15(10,13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDSPJFNOAMDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-cyclopentylpyrazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.